molecular formula C17H15Cl2N3OS B11064970 3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11064970
M. Wt: 380.3 g/mol
InChI Key: POBBNEXXMYBPIC-UHFFFAOYSA-N
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Description

3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thieno[2,3-b]pyridine core structure, which is substituted with amino, chloro, and benzyl groups, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring.

    Introduction of Amino and Chloro Groups: The amino and chloro groups are introduced through nucleophilic substitution reactions using reagents such as ammonia or amines and chlorinating agents like thionyl chloride.

    Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the intermediate with 4-chlorobenzylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H15Cl2N3OS

Molecular Weight

380.3 g/mol

IUPAC Name

3-amino-5-chloro-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H15Cl2N3OS/c1-8-12-14(20)15(24-17(12)22-9(2)13(8)19)16(23)21-7-10-3-5-11(18)6-4-10/h3-6H,7,20H2,1-2H3,(H,21,23)

InChI Key

POBBNEXXMYBPIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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